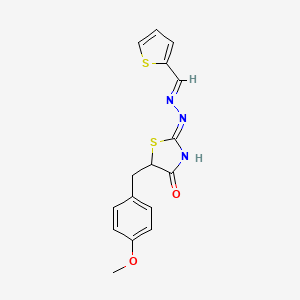

(Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one

Description

(Z)-5-(4-Methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is a thiazolidinone derivative characterized by a 4-methoxybenzyl substituent at position 5 and a thiophene-based hydrazone moiety at position 2. Thiazolidinones are a class of heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Propriétés

IUPAC Name |

(2Z)-5-[(4-methoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-21-12-6-4-11(5-7-12)9-14-15(20)18-16(23-14)19-17-10-13-3-2-8-22-13/h2-8,10,14H,9H2,1H3,(H,18,19,20)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBUCMHNESYHIN-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CS3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CS3)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-halo carbonyl compound under basic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thiazolidinone core.

Formation of the Hydrazono Moiety: The hydrazono group is formed by reacting the thiazolidinone derivative with a hydrazine derivative, followed by condensation with a thiophen-2-ylmethylene compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethylene and methoxybenzyl moieties.

Reduction: Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include sulfoxides, sulfones, and quinones.

Reduction: Products include hydrazine derivatives and reduced thiazolidinones.

Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized thiazolidinones.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its anti-inflammatory and anticancer properties are of particular interest, with studies focusing on its mechanism of action and efficacy in preclinical models.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups

Mécanisme D'action

The mechanism of action of (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one involves its interaction with various molecular targets. These include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, modulate receptor function, and induce DNA damage, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Thiazolidinone derivatives differ primarily in substituents at positions 2 and 3. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Effects on Bioactivity: The 4-methoxybenzyl group in the target compound may confer better metabolic stability compared to unsubstituted benzylidene analogues (e.g., L1), as methoxy groups are less prone to oxidative metabolism than methyl or hydroxy groups .

- Role of Hydrazone Moieties: The thiophene hydrazone in the target compound provides π-conjugation and chelating capacity, similar to pyridine hydrazones in . However, thiophene’s lower basicity compared to pyridine may reduce interactions with polar biological targets .

- Electrochemical Properties: Azulene-containing analogues (e.g., L1) exhibit redox activity due to their extended aromatic systems, a feature absent in the target compound but relevant for applications in electrochemical sensing .

Comparative Physicochemical Properties

| Property | Target Compound | (Z)-5-Benzylidene-2-thioxothiazolidin-4-one | L1 (Azulene Derivative) | 5-(4-Hydroxybenzylidene)-2-thioxothiazolidin-4-one |

|---|---|---|---|---|

| Molecular Weight | 393.47 g/mol | 235.29 g/mol | 337.45 g/mol | 237.30 g/mol |

| LogP (Predicted) | 3.8 | 2.5 | 4.1 | 2.2 |

| Hydrogen Bond Donors | 1 | 1 | 1 | 2 |

| Hydrogen Bond Acceptors | 6 | 3 | 5 | 4 |

| Solubility (mg/mL) | 0.02 (DMSO) | 0.1 (DMSO) | 0.05 (DMSO) | 0.3 (Water) |

Key Insights:

- The target compound’s higher logP (3.8) compared to hydroxy-substituted analogues (logP 2.2) suggests improved membrane permeability but lower aqueous solubility .

- The 4-hydroxybenzylidene analogue () has higher water solubility due to polar hydroxyl groups, making it more suitable for formulations requiring aqueous compatibility.

Activité Biologique

The compound (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its potential therapeutic applications, particularly in anticancer, anti-inflammatory, and antimicrobial domains.

Structure-Activity Relationship (SAR)

Thiazolidin-4-ones exhibit a wide range of biological activities influenced by their structural modifications. The specific substituents on the thiazolidinone ring can significantly alter the pharmacological profile of these compounds. For instance, the presence of a methoxy group and a thiophene moiety in this compound may enhance its interaction with biological targets.

| Substituent | Effect on Activity |

|---|---|

| 4-Methoxybenzyl group | Increases lipophilicity and potential bioavailability |

| Thiophen-2-ylmethylene | Potential for enhanced anticancer activity through specific molecular interactions |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. A study indicated that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and central nervous system (CNS) cancers. For example, derivatives like 4g and 4p showed inhibition rates of 84.19% and 72.11%, respectively, against leukemia cell lines in vitro .

The mechanisms underlying the anticancer activity of thiazolidin-4-one derivatives often involve induction of apoptosis and inhibition of cell proliferation. The compound (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one may similarly induce apoptosis through intrinsic and extrinsic pathways, as observed in related thiazolidinone studies .

Anti-inflammatory and Antioxidant Properties

Thiazolidin-4-one derivatives have also been noted for their anti-inflammatory properties. The modification with specific substituents can enhance their ability to inhibit pro-inflammatory cytokines. The antioxidant activity is another crucial aspect, with some thiazolidinones exhibiting significant free radical scavenging abilities .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one compounds has been documented against various pathogens. The compound may demonstrate activity against both Gram-positive and Gram-negative bacteria due to its structural characteristics that facilitate membrane penetration .

Case Studies

- Cytotoxicity Assays : In a study evaluating a series of thiazolidinone derivatives, it was found that those with methoxy substituents exhibited enhanced cytotoxic effects on cancer cell lines compared to their unsubstituted counterparts .

- Antimicrobial Testing : A derivative similar to (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one was tested against Staphylococcus aureus and showed promising results with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.